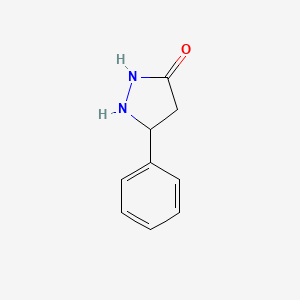

5-Phenylpyrazolidin-3-one

Description

Contextualization within 3-Pyrazolidinone Chemistry

The study of 5-Phenylpyrazolidin-3-one is deeply rooted in the broader field of 3-pyrazolidinone chemistry, a significant subclass of nitrogen-containing heterocyclic compounds.

While structurally simple, 3-pyrazolidinone and its derivatives were not extensively reported in early organic chemistry. The initial scientific reports on these compounds began to emerge in the 1940s. mdpi.comic.ac.uk Since that period, the importance of 3-pyrazolidinones has grown substantially, driven by their diverse applications in industrial processes and their wide-ranging biological activities. mdpi.comic.ac.uk The progression of research in this area has been periodically summarized in comprehensive reviews, notably by Dorn in 1981, Claramunt and Elguero in 1991, and Svete in 2008. mdpi.comic.ac.uk An early focus of research was on enhancing the properties of existing compounds; for instance, significant effort was directed toward developing 3-pyrazolidinone developing agents with improved stability in highly alkaline solutions and greater solubility compared to the benchmark compound, 1-phenyl-3-pyrazolidinone. nih.gov

In the landscape of modern organic synthesis, pyrazolidinone scaffolds have proven to be exceptionally valuable. These five-membered heterocyclic structures are recognized as important building blocks for creating more complex molecules. biosynth.comresearchgate.netlibretexts.org Pyrazolidinones with a free NH group, for example, have been effectively used as "traceless directing groups" in catalysis. researchgate.net This strategy facilitates the construction of diverse and privileged nitrogen-containing heterocyclic frameworks through processes like C-H bond activation and annulation cascades. researchgate.netresearchgate.netnih.gov

The versatility of the pyrazolidinone core allows it to be a precursor to a variety of other heterocyclic systems, including N-substituted indoles, diazepines, and various fused bicyclic structures like pyrazolo[1,2-a]pyrazolones. researchgate.net Furthermore, the pyrazolidinone motif is a core component in molecules exhibiting a wide spectrum of pharmacological activities, such as anti-inflammatory, analgesic, and antipyretic properties. mdpi.commasterorganicchemistry.com This broad utility in both synthesis and medicinal chemistry underscores the scaffold's significance. masterorganicchemistry.comresearchgate.net

Structural Characteristics of this compound

The specific molecular architecture of this compound dictates its chemical properties and reactivity.

The foundational structure of this compound is the pyrazolidinone ring. Chemically, 3-pyrazolidinones are defined as cyclic (internal) hydrazides of 3-hydrazinopropanoic acid. mdpi.comic.ac.uk This five-membered ring contains two adjacent nitrogen atoms and a ketone group. A common synthetic route to this ring system involves the reaction between an α,β-unsaturated carboxylic acid derivative and hydrazine (B178648). mdpi.comic.ac.uk X-ray crystallography studies on analogous structures, such as 5-(3-Fluorophenyl)-1-phenylpyrazolidin-3-one, reveal that the pyrazolidine (B1218672) ring typically adopts a non-planar, envelope conformation. nih.govresearchgate.net In this conformation, one of the ring atoms is displaced from the plane formed by the other four atoms. nih.govresearchgate.net

The presence of a phenyl group at the C5 position significantly influences the three-dimensional structure and potential interactions of the molecule. This phenyl ring introduces a planar, aromatic moiety to the heterocyclic core. nih.govresearchgate.net In crystal structures of related compounds, the phenyl ring is oriented at a distinct dihedral angle relative to other parts of the molecule. nih.govresearchgate.net This spatial arrangement is stabilized by various non-covalent interactions, including intermolecular N-H···O and C-H···O hydrogen bonds. nih.govresearchgate.net Furthermore, the phenyl group can participate in C—H···π interactions and π–π stacking, which involves the interaction between the electron clouds of aromatic rings, further stabilizing the crystal packing. nih.govresearchgate.net

Tautomerism, the interconversion of constitutional isomers, is a key characteristic of pyrazolidinones. mdpi.combiosynth.com These compounds can exist in equilibrium between different forms, most notably the keto-amide form (a pyrazolidin-3-one) and the enol-imine form (a pyrazol-3-ol). mdpi.comresearchgate.netresearchgate.net This phenomenon is a type of prototropic tautomerism, where the isomers differ by the position of a proton. nih.gov

The equilibrium between these tautomers can be influenced by several factors, including the physical state (solid vs. solution) and the polarity of the solvent. mdpi.comic.ac.uk For instance, studies on the related 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown that it exists predominantly as the 1H-pyrazol-3-ol tautomer in the solid state and in nonpolar solvents. mdpi.com The ability of this compound to exist in these different tautomeric forms has direct chemical implications, affecting its reactivity and how it interacts with other molecules. biosynth.com For example, the presence of the enol form provides a hydroxyl group and a C=C double bond, offering different reaction pathways compared to the ketone and N-H bonds of the keto form. libretexts.orgmasterorganicchemistry.com This equilibrium is crucial in understanding its role in synthesis and its potential biological activity. frontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

5-phenylpyrazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-6-8(10-11-9)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSCDISPKCBTNDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296577 | |

| Record name | 5-phenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-12-6 | |

| Record name | NSC109955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-phenylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Phenylpyrazolidin 3 One and Its Derivatives

Classical Approaches in 5-Phenylpyrazolidin-3-one Synthesis

Traditional methods for constructing the pyrazolidin-3-one (B1205042) core have been well-established and continue to be widely used due to their reliability and the availability of starting materials. These methods typically involve cyclocondensation reactions to form the heterocyclic ring.

Condensation of Hydrazines with β-Keto Esters and Analogous Precursors

A cornerstone in the synthesis of pyrazolidin-3-ones is the condensation reaction between a hydrazine (B178648), such as phenylhydrazine (B124118), and a β-keto ester. researchgate.net This reaction proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield the pyrazolidinone ring. The choice of reactants and reaction conditions can be tailored to favor the formation of the desired product. Mechanochemical methods, such as ball-milling, have also been successfully applied to this type of condensation, offering a solvent-free and efficient alternative. researchgate.net

A common precursor for this synthesis is ethyl acetoacetate, which reacts with phenylhydrazine to form the corresponding pyrazolone (B3327878) derivatives. While this specific reaction more commonly yields pyrazol-5-ones, the underlying principle of hydrazine condensation with a 1,3-dicarbonyl equivalent is fundamental to pyrazolidinone synthesis.

Cyclization of Hydrazone Intermediates under Controlled Conditions

The cyclization of pre-formed hydrazone intermediates is a versatile strategy that allows for greater control over the reaction outcome. mdpi.comresearchgate.net Hydrazones derived from appropriate carbonyl compounds and hydrazines can be induced to cyclize under various conditions, often with the application of heat or acid/base catalysis.

For instance, the reaction of an oxime, such as 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine oxime, with phenylhydrazine hydrochloride can lead to the formation of a phenylhydrazone intermediate. mdpi.com Subsequent heating of this intermediate can then effect cyclization to a fused pyrazole (B372694) system. While this example illustrates the formation of a pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazine, the principle of intramolecular cyclization of a hydrazone is directly applicable to the synthesis of simpler pyrazolidinones. The reaction conditions, such as temperature and the presence of a catalyst, are crucial in directing the reaction towards cyclization rather than other potential side reactions.

| Precursor | Reagent | Conditions | Product | Yield (%) | Reference |

| 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine oxime | Phenylhydrazine hydrochloride | Ethanol, 40°C, 9h | Phenylhydrazone of 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine | 27 | mdpi.com |

| 5-acetyl-3-(methylsulfanyl)-1,2,4-triazine oxime | Phenylhydrazine hydrochloride | Ethanol, reflux, 5h | 3-Methyl-5-(methylsulfanyl)-1-phenyl-1H-pyrazolo[4,3-e] researchgate.netmdpi.comresearchgate.nettriazine | 18 | mdpi.com |

Synthesis from α,β-Unsaturated Carboxylic Acid Derivatives

The reaction of hydrazine hydrate (B1144303) with α,β-unsaturated esters is one of the most general and widely employed methods for the synthesis of 3-pyrazolidinones. researchgate.net This approach involves a Michael-type addition of the hydrazine to the conjugated system, followed by an intramolecular cyclization to form the pyrazolidinone ring.

For the synthesis of this compound, an appropriate α,β-unsaturated ester such as ethyl cinnamate (B1238496) would be reacted with hydrazine. The reaction is typically carried out by heating the reactants, often in a solvent like ethanol. A review of pyrazolidinone chemistry highlights that heating α,β-unsaturated esters with excess hydrazine hydrate is a general method for preparing these heterocycles. researchgate.net

Preparation from β-Hydroxy Esters

An alternative route to 3-pyrazolidinones involves the use of β-hydroxy esters or their derivatives. researchgate.net For example, β-sulfonyloxy esters can serve as suitable substrates for the preparation of 3-pyrazolidinones. researchgate.net The reaction of methyl N-benzyloxycarbonyl-O-tosylserinate with hydrazine hydrate has been reported to yield the corresponding pyrazolidinone. researchgate.net This method proceeds via nucleophilic substitution of the sulfonyloxy group by the hydrazine, followed by cyclization. The synthesis of various β-hydroxypropanoic acid derivatives has been explored, which can serve as precursors for heterocyclic compounds. nih.gov

Stereoselective and Asymmetric Synthesis Strategies

The development of stereoselective methods for the synthesis of pyrazolidinones is of great interest, particularly for applications in medicinal chemistry where the stereochemistry of a molecule is often critical to its biological activity.

Enantio- and Diastereoselective Synthesis of Polysubstituted Pyrazolidinones

Significant progress has been made in the enantio- and diastereoselective synthesis of polysubstituted pyrazolidinones. These strategies often employ chiral auxiliaries, chiral catalysts, or stereoselective cyclization reactions to control the formation of stereocenters.

Recent studies have established the utility of chiral polysubstituted 3-pyrazolidinones in stereoselective synthesis. researchgate.net For instance, non-racemic 3-pyrazolidinones have been prepared from L-phenylalanine. researchgate.net The diastereoselectivity of these reactions can be influenced by the reaction conditions and the nature of the substituents.

Modern synthetic methods are increasingly focusing on catalytic asymmetric reactions to generate chiral pyrazolidinones and related N-heterocycles with high enantiomeric excess. nih.govnih.gov These methods include (3+3) cycloaddition reactions of diazo compounds and isoquinolinium methylides, which have been shown to produce chiral researchgate.netmdpi.comresearchgate.nettriazino[5,4-a]isoquinoline derivatives in excellent yields and enantioselectivities. nih.gov While not directly producing this compound, these advanced catalytic systems demonstrate the potential for highly controlled asymmetric synthesis of related heterocyclic structures.

The synthesis of polysubstituted piperidines and isoxazolines through diastereoselective approaches has also been well-documented, providing valuable insights into controlling stereochemistry in heterocyclic synthesis. nih.govchemistryviews.orgnih.gov These methodologies, which include radical (4+2) cycloadditions and visible-light-driven silylative cyclizations, showcase the power of modern organic synthesis in achieving high levels of stereocontrol. nih.govnih.gov

| Reaction Type | Catalyst/Method | Product Type | Stereoselectivity | Reference |

| (3+3) Cycloaddition | Bifunctional catalyst | Chiral researchgate.netmdpi.comresearchgate.nettriazino[5,4-a]isoquinoline derivatives | up to 99% ee | nih.gov |

| Radical (4+2) Cycloaddition | Boronyl radical | Polysubstituted piperidines | High diastereoselectivity | nih.gov |

| [4+1] Cycloaddition | Sulfur ylides with nitroalkenes | 3,4,5-trisubstituted isoxazolines | High diastereoselectivity | chemistryviews.org |

| Visible-light-driven Silylative Cyclization | Organic dye | Densely functionalized piperidines | Poor to excellent diastereoselectivity | nih.gov |

Derivatization from Chiral Precursors (e.g., L-Phenylalanine)

The use of naturally occurring chiral molecules as starting materials provides an efficient pathway to enantiomerically pure compounds. L-phenylalanine, an abundant and relatively inexpensive amino acid, serves as a versatile chiral precursor for the synthesis of chiral pyrazolidinone derivatives.

A common initial step involves the conversion of L-phenylalanine to its corresponding methyl ester hydrochloride. This is typically achieved by reacting L-phenylalanine with thionyl chloride in methanol (B129727) at low temperatures, followed by stirring at room temperature. This process yields L-phenylalanine methyl ester hydrochloride as a white solid in high yields (e.g., 97%). rsc.org

This ester can then undergo further transformations. For instance, a multi-step synthesis can convert L-phenylalanine methyl ester hydrochloride into chiral tetramic acids, such as (5S)-5-benzyl-3-methoxycarbonyl-2,4-dioxopyrrolidine. orgsyn.org This synthesis involves the reaction of the ester with methyl malonyl chloride in the presence of a base like sodium bicarbonate, followed by cyclization. orgsyn.org While this specific outcome is a pyrrolidine-2,4-dione, the principles of activating the amino acid and inducing cyclization are fundamental and can be adapted for the synthesis of the pyrazolidinone ring system. A plausible route to this compound would involve the reaction of L-phenylalanine ester with hydrazine or a substituted hydrazine, followed by an intramolecular cyclization to form the desired five-membered heterocyclic ring. This approach leverages the inherent chirality of L-phenylalanine to produce the enantiomerically pure (S)-5-phenylpyrazolidin-3-one.

A range of α-amino esters, including those with a phenylalanine scaffold, can be synthesized through a three-component reaction involving organozinc reagents, amines, and ethyl glyoxylate, showcasing the versatility of phenylalanine derivatives in constructing complex molecules. nih.gov

Resolution Techniques for Chiral 4-Substituted Pyrazolidinones

When direct asymmetric synthesis is not employed, the separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is necessary to obtain optically active 4-substituted pyrazolidinones. wikipedia.org

One of the most established methods for chiral resolution is the crystallization of diastereomeric salts . wikipedia.org This technique involves reacting the racemic pyrazolidinone, which typically possesses a basic nitrogen atom, with a chiral acid resolving agent such as tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts with different physical properties, most importantly, different solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated and then isolated by filtration. The desired enantiomer is subsequently recovered by treating the diastereomeric salt with a base to remove the resolving agent. wikipedia.org

Kinetic resolution is another powerful strategy. This method relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. youtube.com Enzymes, particularly lipases, are highly effective for this purpose due to their exquisite stereoselectivity. youtube.com In a typical enzymatic kinetic resolution, a racemic mixture of a pyrazolidinone derivative could be subjected to an acylation reaction catalyzed by a lipase (B570770) in the presence of an acyl donor. One enantiomer will react significantly faster than the other, leading to a mixture of the acylated product (from the faster-reacting enantiomer) and the unreacted starting material (the slower-reacting enantiomer). youtube.com These two compounds, having different functional groups, can then be separated by standard chromatographic techniques. A patent describes an enantiomerically selective process for preparing certain 4,5-disubstituted pyrazolidinones, which are useful for treating central nervous system diseases, highlighting the industrial relevance of such resolution techniques. google.com

Chiral High-Performance Liquid Chromatography (HPLC) is a modern and highly effective analytical and preparative method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus eluting separately. This method has been successfully applied to resolve the enantiomers of nitro-propranolol derivatives, demonstrating its utility for compounds with structural similarities to pyrazolidinones. mdpi.com

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with different solubilities. wikipedia.org | Scalable, well-established, cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent and solvent; theoretical maximum yield is 50% for one enantiomer without a recycling process. wikipedia.org |

| Enzymatic Kinetic Resolution | Different reaction rates of enantiomers with a chiral enzyme catalyst (e.g., lipase). youtube.com | High enantioselectivity, mild reaction conditions. | Maximum yield of 50% for the desired enantiomer; requires screening for a suitable enzyme. youtube.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High purity of separated enantiomers, applicable to a wide range of compounds, can be used for both analytical and preparative scales. mdpi.com | Higher cost of chiral columns and solvents, may be less suitable for very large-scale industrial production compared to crystallization. |

Modern and Green Chemical Synthesis Protocols

Recent advancements in synthetic chemistry have focused on developing more environmentally benign and efficient methods for constructing heterocyclic compounds like this compound. These "green" protocols aim to reduce waste, energy consumption, and the use of hazardous materials.

Biocatalysis, utilizing enzymes to perform chemical transformations, offers significant advantages in terms of selectivity and sustainability. Lipases, a class of enzymes that catalyze the hydrolysis of esters, are particularly versatile and widely used in organic synthesis. nih.gov

In the context of pyrazolidinone synthesis, lipases are primarily employed in the kinetic resolution of racemic intermediates, as discussed previously. For example, the resolution of vasicinone, a related quinazoline (B50416) alkaloid, has been achieved with high enantiomeric excess (98% ee) using lipase PS (from Pseudomonas cepacia). nih.gov This highlights the potential for applying lipase-catalyzed resolution to racemic 4-substituted pyrazolidinone precursors. The process typically involves the selective acylation of one enantiomer of an alcohol or amine precursor, allowing for easy separation from the unreacted enantiomer. youtube.com

While direct lipase-catalyzed cyclization to form the pyrazolidinone ring is less commonly reported, the principles of enzymatic catalysis are being explored for various heterocyclic syntheses. Chemoenzymatic dynamic kinetic resolution (DKR) combines the high selectivity of an enzyme with a metal catalyst that racemizes the slower-reacting enantiomer in situ. nih.gov This allows for the theoretical conversion of 100% of the starting racemate into a single enantiomer of the product, overcoming the 50% yield limitation of standard kinetic resolution. nih.gov

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and purities compared to conventional heating methods. researchgate.netnih.gov

The synthesis of various heterocyclic compounds, including pyrimidine (B1678525) and thiazolopyrimidine derivatives, has been successfully achieved using microwave assistance. researchgate.netclockss.org For instance, a one-pot, three-component reaction to produce highly substituted thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives saw a significant improvement when switching from conventional heating (48 hours, ~30% yield) to microwave irradiation (30 minutes, quantitative yield). clockss.org These methods often have the advantages of being catalyst-free, having simple work-up procedures, and high efficiency. clockss.org The application of microwave heating to the cyclization of a substituted hydrazine with an appropriate precursor, such as a phenyl-substituted α,β-unsaturated ester, represents a promising and efficient route for the synthesis of this compound and its derivatives. mdpi.com

Table 2: Examples of Microwave-Assisted Heterocycle Synthesis

| Heterocycle | Reaction Type | Reaction Time (Microwave) | Yield | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine derivatives | One-pot, three-component condensation | 30 min | 85-93% | clockss.org |

| Flavonoid derivatives | Cyclization (ring closure) | Not specified | Good | nih.gov |

| Pyrimidine derivatives | Multi-component reaction | Not specified | Good to excellent | researchgate.net |

| Phenothiazine derivatives | Condensation | Not specified | Good | mdpi.com |

Ionic liquids (ILs) are salts with low melting points that are increasingly used as "green" solvents and catalysts in organic synthesis. Their unique properties, such as negligible vapor pressure, non-flammability, and high thermal stability, make them attractive alternatives to volatile organic solvents. nih.gov

In the synthesis of heterocyclic compounds, ionic liquids can act as both the solvent and the catalyst. For example, the Brønsted acid ionic liquid triethylammonium (B8662869) hydrogen sulphate ([Et₃NH][HSO₄]) has been shown to be a highly effective and reusable catalyst for the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov The use of the ionic liquid resulted in excellent yields, short reaction times, and the ability to recycle the catalyst for at least four cycles without significant loss of activity. nih.gov Similarly, a sulfonic acid polyvinyl pyridinium (B92312) ionic liquid has been used to catalyze the synthesis of spiro-indoline-pyrano[2,3-d]pyrazole derivatives under ultrasonic irradiation, demonstrating the synergy of green chemistry techniques. mdpi.com

The choice of anion in the ionic liquid can also steer the selectivity of a reaction. rsc.org This tunability, combined with their catalytic activity, makes ionic liquids highly promising for enhancing the efficiency and sustainability of synthesizing pyrazolidinone structures.

Visible light photoredox catalysis has become a transformative tool in modern organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.govthieme.de This approach uses a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable precursors. youtube.com

This methodology is well-suited for constructing heterocyclic rings. Photoredox-catalyzed reactions can facilitate various transformations, including C-C and C-P bond formation. nih.govmdpi.com For example, the phosphonylation of bromo-substituted 1,10-phenanthrolines has been achieved using Eosin Y as a photocatalyst under blue light irradiation in a transition-metal-free process. mdpi.com

The power of photoredox catalysis lies in its ability to be merged with other catalytic cycles, such as transition metal catalysis or organocatalysis, to achieve novel reactivity. youtube.com For instance, the combination of a photocatalyst with a nickel catalyst can enable cross-coupling reactions that are difficult to achieve by other means. youtube.com The application of these principles to the synthesis of pyrazolidinones could involve the light-promoted generation of a radical intermediate that undergoes cyclization with a suitable partner. This approach avoids the need for harsh reagents and high temperatures, aligning with the goals of green and sustainable chemistry. nih.gov

Visible Light-Promoted Cascade Reactions and Photoredox Catalysis

N-(β-Amino)pyrazolidin-3-one Synthesis from N-Aryl Glycine (B1666218) and Azomethine Imines

A novel and efficient method for the synthesis of N-(β-amino)pyrazolidin-3-ones has been developed utilizing a visible-light-promoted cascade reaction of N-aryl glycine and azomethine imines. rsc.orgrsc.org This additive-free process is conducted at room temperature under blue light irradiation (λmax = 435–445 nm), leading to a radical-mediated cascade that produces a wide array of pyrazolidinones in yields of up to 99%. rsc.orgrsc.org The reaction is initiated by the photocatalytic generation of an α-aminoalkyl radical from N-phenyl glycine. This radical then engages with azomethine imines, which act as regioselective 1,3-dipolar cycloaddition intermediates. rsc.org

This method demonstrates high efficiency and a broad substrate scope. rsc.org It is tolerant of both electron-withdrawing and electron-donating groups on the azomethine imine, consistently delivering high product yields. rsc.org For instance, azomethine imines with fluoro-, difluoro-, trifluoromethyl-, chloro-, and bromo-substituents have all been shown to produce excellent yields. rsc.org Similarly, electron-donating groups like methyl and methoxy (B1213986) are well-tolerated. rsc.org The versatility and mild conditions of this protocol make it a valuable strategy for the streamlined synthesis of complex nitrogen-containing heterocycles. rsc.orgrsc.org

A proposed mechanism for this transformation involves the photocatalyst [Ir(dtbbpy)(ppy)2]PF6. rsc.org This catalyst facilitates the decarboxylative generation of the N-centered radical, which then participates in the cascade reaction. rsc.org The process highlights the potential of photoredox catalysis for constructing complex molecular architectures under sustainable conditions. rsc.org

C-Glycosylation via Radical Precursors and Azomethine Imines

While direct C-glycosylation of this compound was not explicitly detailed in the provided context, the principles of radical C-glycosylation can be applied to this scaffold. C-glycosylation is a critical process for synthesizing C-glycosides, which are important carbohydrate mimetics. rsc.org Modern synthetic methods have explored the use of radical precursors for this purpose.

One such approach involves the use of N-(glycosyloxy)acetamides as glycosyl donors in reactions with C-nucleophiles. rsc.org This method provides a route to alkyl C-glycosides and aryl 2-deoxy-β-C-glycosides under mild conditions. rsc.org Another strategy utilizes the photoredox-catalyzed conjugate addition of glycosyl esters derived from 1,4-dihydropyridine (B1200194) to suitable acceptors. rsc.org

Given the reactivity of azomethine imines in radical reactions, as demonstrated in the synthesis of N-(β-amino)pyrazolidin-3-ones, it is conceivable that a similar strategy could be employed for C-glycosylation. Azomethine imines could potentially serve as acceptors for glycosyl radicals generated from appropriate precursors, leading to the formation of C-glycosylated pyrazolidinone derivatives. This would represent a novel application of azomethine imine chemistry in the synthesis of complex carbohydrate-containing heterocycles.

C-H/N-H Bond Functionalization Strategies

Rhodium(III)-Catalyzed Cascade Reactions with Oxadiazolones

A significant advancement in the functionalization of pyrazolidinones involves the use of rhodium(III)-catalyzed cascade reactions. nih.gov This methodology enables the synthesis of pyrazolidinone-fused benzotriazines through the reaction of 1-phenylpyrazolidinones with oxadiazolones. nih.gov The reaction proceeds via a C-H/N-H bond metallation of the 1-phenylpyrazolidinone, initiated by the Rh(III) catalyst. nih.gov This is followed by coordination with the oxadiazolone, migratory insertion with the liberation of carbon dioxide, proto-demetallation, and finally, intramolecular condensation to yield the fused heterocyclic product. nih.gov

This protocol is distinguished by its efficiency, use of readily available substrates, and redox-neutral conditions. nih.gov It offers a concise synthetic route to valuable and complex molecules and is compatible with a diverse range of functional groups. nih.gov The utility of this method has been further demonstrated through its application in scale-up synthesis and its compatibility with substrates derived from natural products. nih.gov This represents the first synthesis of pyrazolidinone-fused benzotriazines utilizing a C-H bond activation strategy with an oxadiazolone serving as an amidine surrogate. nih.gov

Model Compound Synthesis and Utility (e.g., (4R,5R)-4-Benzoylamino-5-phenylpyrazolidin-3-one)**

The synthesis of polysubstituted 3-pyrazolidinones, such as (4R,5R)-4-benzoylamino-5-phenylpyrazolidin-3-one, often starts from α,β-unsaturated esters. A common method involves the reaction of these esters with hydrazine hydrate. arkat-usa.org For instance, the synthesis of 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinones can be achieved in a two-step process. arkat-usa.org

Further functionalization of the pyrazolidinone core is a key strategy for creating diverse analogs. A five-step synthesis has been developed to produce fully substituted (4R,5R)-4-aminopyrazolidin-3-ones, which are analogs of D-cycloserine. arkat-usa.org This sequence includes the initial two-step preparation of the 5-substituted (4R,5R)-4-benzyloxycarbonylamino-3-pyrazolidinone, followed by reductive alkylation at the N(1) position, alkylation of the amidic N(2) position with alkyl halides, and a final step involving simultaneous hydrogenolytic deprotection and reductive alkylation of the primary amino group. arkat-usa.org

The pyrazolidin-3-one core serves as a versatile scaffold for creating libraries of compounds with potential biological activity. rsc.orgrsc.org A modular and flexible synthetic route allows for the assembly of analogs from four basic building blocks: a pyrazolidin-3-one core, an alkyl chain, a linker, and an amino ester or acid. rsc.orgrsc.org This convergent approach is highly efficient and enables a wide range of structural modifications, as each building block can be varied independently before the final coupling stage. rsc.orgrsc.org This strategy has been successfully applied to the synthesis of analogs of the phytohormone (+)-7-iso-jasmonoyl-L-isoleucine. rsc.orgrsc.org

Table of Synthesized Pyrazolidinone Derivatives and Yields

| Compound | Reactants | Catalyst/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-(β-Amino)pyrazolidin-3-one (general) | N-Aryl Glycine, Azomethine Imines | Blue Light (435-445 nm), room temp. | up to 99% | rsc.org, rsc.org |

| 3b (fluoro-substituted) | N-Phenyl Glycine, Fluoro-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 99% | rsc.org |

| 3c (difluoro-substituted) | N-Phenyl Glycine, Difluoro-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 98% | rsc.org |

| 3d (difluoro-substituted) | N-Phenyl Glycine, Difluoro-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 99% | rsc.org |

| 3e (trifluoromethyl-substituted) | N-Phenyl Glycine, Trifluoromethyl-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 83% | rsc.org |

| 3f (chloro-substituted) | N-Phenyl Glycine, Chloro-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 99% | rsc.org |

| 3g (bromo-substituted) | N-Phenyl Glycine, Bromo-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 99% | rsc.org |

| 3h (methyl-substituted) | N-Phenyl Glycine, Methyl-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 81% | rsc.org |

| 3i (methyl-substituted) | N-Phenyl Glycine, Methyl-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 99% | rsc.org |

| 3j (methoxy-substituted) | N-Phenyl Glycine, Methoxy-substituted Azomethine Imine | [Ir(dtbbpy)(ppy)2]PF6, Blue LED | 82% | rsc.org |

| Pyrazolidinone-fused Benzotriazines | 1-Phenylpyrazolidinones, Oxadiazolones | Rh(III) catalyst | Not specified | nih.gov |

| Protected Pyrazolidin-3-ones (9a-d) | Pyrazolidin-3-one (4), Alkylating agents (5a-d) | NaH, DMF | 55-63% | rsc.org |

Chemical Reactivity and Mechanistic Transformations of 5 Phenylpyrazolidin 3 One

Fundamental Chemical Reactions

The core structure of 5-phenylpyrazolidin-3-one allows for a variety of fundamental chemical transformations, including oxidation, reduction, and substitution on its aromatic side chain.

Oxidation Pathways and Derivative Formation

The pyrazolidinone ring is susceptible to oxidation, which can lead to the formation of more unsaturated heterocyclic systems. While specific chemical oxidation studies on this compound are not extensively detailed, analogous electrochemical studies on N-substituted pyrazolidinones indicate that the primary transformation involves the formation of the corresponding pyrazolin-3-one. rsc.org This process involves the removal of two hydrogen atoms from the heterocyclic ring, introducing a double bond and resulting in a more stable, conjugated system.

Common chemical oxidizing agents could potentially effect a similar transformation. For instance, oxidants like manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to dehydrogenate saturated heterocyclic rings, particularly when the resulting product is stabilized by conjugation. The oxidation product of this compound would be 5-phenyl-1,2-dihydropyrazol-3-one.

Table 1: Potential Oxidation Reactions

| Starting Material | Reagent (Hypothetical) | Product | Product Name |

| This compound | MnO₂ or DDQ | C₉H₈N₂O | 5-Phenyl-1,2-dihydropyrazol-3-one |

Reduction Processes and Product Diversification

The carbonyl group within the pyrazolidinone ring is a primary site for reduction. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are capable of reducing the cyclic amide (lactam) functionality. adichemistry.commasterorganicchemistry.com The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, which, after workup, leads to the complete reduction of the C=O group to a methylene (B1212753) (CH₂) group. This process would convert this compound into the corresponding 5-phenylpyrazolidine, removing the ketone functionality entirely. adichemistry.commasterorganicchemistry.comkhanacademy.org This transformation provides a pathway to fully saturated pyrazolidine (B1218672) derivatives.

Table 2: Reduction of the Pyrazolidinone Ring

| Starting Material | Reagent | Product | Product Name |

| This compound | 1. LiAlH₄2. H₂O | C₉H₁₂N₂ | 5-Phenylpyrazolidine |

Electrophilic Aromatic Substitution on the Phenyl Moiety

The phenyl group at the C5 position can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The pyrazolidinone ring acts as a substituent on the benzene (B151609) ring, influencing the rate and regioselectivity of the substitution. The group attached to the phenyl ring is an alkyl-type substituent (-CH(R)-), which is generally considered to be an activating group. Activating groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.

As an activating group, the pyrazolidinone moiety directs incoming electrophiles to the ortho and para positions. Due to steric hindrance from the heterocyclic ring, the para-substituted product is typically favored over the ortho-substituted product. For example, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 5-(4-nitrophenyl)pyrazolidin-3-one.

Functionalization of the Pyrazolidinone Ring System

Beyond the fundamental reactions, the pyrazolidinone ring itself offers multiple sites for synthetic elaboration, allowing for the introduction of diverse functional groups at the nitrogen and carbon atoms of the ring.

Selective Functionalization at Ring Nitrogen Atoms (N1 and N2)

This compound possesses two secondary amine-like nitrogens (N1 and N2), both of which can be functionalized through reactions like alkylation and acylation. The protons on these nitrogens are acidic and can be removed by a suitable base (e.g., sodium hydride, potassium carbonate) to generate a nucleophilic pyrazolidinide anion. This anion can then react with electrophiles such as alkyl halides or acyl chlorides.

Controlling the regioselectivity of these reactions can be challenging, often resulting in a mixture of N1- and N2-substituted products. nih.govbeilstein-journals.org The reaction outcome is influenced by factors like the nature of the electrophile, the base used, the solvent, and the reaction temperature. For instance, using a bulky alkylating agent might preferentially lead to substitution at the less sterically hindered nitrogen atom. It is also possible to achieve dialkylation at both nitrogen positions with the use of excess alkylating agent and a strong base.

Table 3: N-Functionalization Reactions

| Reagent | Reaction Type | Potential Product(s) | Product Name(s) |

| R-X (Alkyl Halide) + Base | N-Alkylation | C₉H₉(R)N₂O | 1-Alkyl-5-phenylpyrazolidin-3-one and/or 2-Alkyl-5-phenylpyrazolidin-3-one |

| RCOCl (Acyl Chloride) + Base | N-Acylation | C₉H₉(COR)N₂O | 1-Acyl-5-phenylpyrazolidin-3-one and/or 2-Acyl-5-phenylpyrazolidin-3-one |

Derivatization at C4 and C5 Positions

The C5 position is already substituted with a phenyl group, making further functionalization at this site synthetically difficult without employing advanced C-H activation strategies. In contrast, the C4 position features a methylene group (CH₂) that is activated by the adjacent C3-carbonyl group. The protons on C4 are acidic and can be readily removed by a base.

This acidity makes the C4 position a prime site for derivatization via condensation reactions. A notable example is the Knoevenagel condensation, where the pyrazolidinone, in the presence of a basic catalyst (like piperidine (B6355638) or an amine salt), reacts with aldehydes or ketones. sigmaaldrich.comwikipedia.org The reaction proceeds through the formation of a carbanion at C4, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A subsequent dehydration step yields a C4-alkylidene or C4-arylidene derivative. nih.gov This reaction is a powerful method for introducing a carbon-carbon double bond at the C4 position, allowing for significant diversification of the core structure.

Table 4: C4-Derivatization via Knoevenagel Condensation

| Starting Material | Reagent | Catalyst | Product | Product Name |

| This compound | R-CHO (Aldehyde) | Piperidine | C₁₀H₉(R)N₂O | 4-(Alkylidene)-5-phenylpyrazolidin-3-one |

| This compound | Ar-CHO (Aromatic Aldehyde) | Piperidine | C₁₆H₁₂N₂O (for Ar=Ph) | 4-(Benzylidene)-5-phenylpyrazolidin-3-one |

Cycloaddition Reactions and Heterocyclic Annulation

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. This compound and its derivatives are excellent substrates for various cycloaddition strategies, leading to the formation of fused heterocyclic systems with significant potential in medicinal chemistry and materials science.

Azomethine imines are versatile 1,3-dipoles that readily undergo cycloaddition reactions with a variety of dipolarophiles. rsc.orgwikipedia.org When derived from pyrazolidinone cores, these intermediates become powerful tools for constructing dinitrogen-fused heterocyclic systems. rsc.org Azomethine imines are typically generated in situ but can also be stable, isolable compounds. rsc.org Their reactions with both electron-rich and electron-poor unsaturated partners, primarily through a [3+2] cycloaddition pathway, yield a diverse array of pyrazolidine and pyrazoline derivatives. rsc.org

In the context of this compound, azomethine imines are typically formed by the condensation of the N-1 nitrogen with an aldehyde. For instance, the reaction of rel-(4R,5R)-4-benzoylamino-5-phenyl-3-pyrazolidinone with various aromatic aldehydes produces stable (1Z)-1-arylmethylene-4-benzoylamino-5-phenyl-3-pyrazolidinon-1-azomethinimines. researchgate.net These stable, cyclic azomethine imines serve as key intermediates for further transformations. rsc.orgresearchgate.net

The azomethine imines derived from this compound derivatives engage in highly regio- and stereoselective 1,3-dipolar cycloaddition reactions with various dipolarophiles to afford pyrazolo[1,2-a]pyrazole structures. researchgate.net The reaction's selectivity is a key feature, allowing for the controlled synthesis of complex molecules. For example, the cycloaddition of (1Z)-rel-(4R,5R)-1-arylmethylene-4-benzoylamino-5-phenyl-3-pyrazolidinon-1-azomethinimines with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) proceeds with high selectivity. researchgate.net The reaction of these azomethine imines with hydrogen cyanide has also been shown to produce novel ring systems, such as pyrazolo[1,2-a] researchgate.netnih.govnih.govtriazoles. researchgate.net

Table 1: 1,3-Dipolar Cycloaddition of Azomethine Imine 6a with Various Dipolarophiles

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| Dimethyl acetylenedicarboxylate | 8a | 85 |

| N-Phenylmaleimide | 10 | 78 |

| Acrylonitrile | 13 | 65 |

| Diethyl maleate | 14 | 70 |

| Diethyl fumarate | 15 | 72 |

| Fumaronitrile | 16 | 68 |

Data sourced from research on the regio- and stereoselective 1,3-dipolar cycloadditions of azomethinimines derived from 4-benzoylamino-5-phenyl-3-pyrazolidinone. researchgate.net

Beyond [3+2] cycloadditions, azomethine imines derived from pyrazolidinones can participate in formal [3+3]-cycloaddition reactions. A highly regio- and diastereoselective synthesis of bicyclic pyrazolidinone derivatives has been achieved through a rhodium(II) acetate (B1210297) catalyzed [3+3]-annulation with enoldiazoacetates. nih.govnih.gov This transformation is initiated by the vinylogous reaction of a metal enol carbene with the azomethine imine. nih.gov

Crucially, the substitution pattern on the pyrazolidinone ring influences the reaction outcome. While some azomethine imines lead to N-N bond cleavage, the presence of a phenyl group at the 5-position of the pyrazolidinone ring facilitates the desired [3+3]-cycloaddition. nih.gov This reaction proceeds with complete diastereocontrol, highlighting the directing effect of the 5-phenyl substituent. nih.gov These catalytic cycloaddition reactions of enoldiazo compounds are recognized as versatile methods for constructing highly functionalized carbo- and heterocycles. rsc.orgrsc.org

Table 2: Rhodium-Catalyzed [3+3]-Cycloaddition of Azomethine Imines with Enoldiazoacetate 1a

| Azomethine Imine | R1 | R2 | R3 | Yield (%) | dr |

|---|---|---|---|---|---|

| 2a | Ph | H | H | 0 (N-N Cleavage) | - |

| 2g | Ph | H | Ph | 43 | >99:1 |

Data illustrates the critical role of the 5-phenyl substituent in directing the reaction towards [3+3]-cycloaddition over N-N cleavage. nih.gov

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings. researchgate.net Organocatalysis has emerged as a powerful strategy to render these reactions enantioselective. Chiral amine catalysts, particularly those based on imidazolidinone structures, have been successfully employed to activate α,β-unsaturated aldehydes towards cycloaddition via the formation of a transient iminium ion. princeton.eduresearchgate.net This activation lowers the LUMO of the dienophile, facilitating the reaction with a diene. researchgate.netresearchgate.net

While direct use of this compound as the catalyst is less common, the principles established with structurally related imidazolidinones are applicable. The pyrazolidinone framework can be incorporated into substrates or used to derive catalysts that create a chiral environment, influencing the stereochemical outcome of the Diels-Alder reaction. jst.go.jp This methodology provides a facile and efficient route to optically active functionalized cyclohexenes, which are valuable synthetic intermediates. researchgate.net The reaction is general for a variety of dienes and dienophiles, allowing access to a wide range of cyclohexenyl building blocks with high levels of regio- and enantioselectivity. princeton.edu

1,3-Dipolar Cycloadditions of Azomethine Imines Derived from this compound

Reaction Mechanisms and Pathways

Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes. The reactions of this compound derivatives are often governed by stepwise processes involving nucleophilic additions and subsequent cyclizations.

The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comlibretexts.org This reaction is fundamental in C-C bond formation. masterorganicchemistry.com The mechanism involves three key steps: deprotonation to form a nucleophile (often an enolate), conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com

In the context of pyrazolidinone chemistry, a related process, the aza-Michael addition, is particularly relevant. Here, a nitrogen nucleophile adds to the activated alkene. This initial addition can be followed by a spontaneous or catalyzed intramolecular cyclization, a sequence known as a cascade reaction. nih.gov For example, a primary or secondary amine, such as the N-1 or N-2 of a pyrazolidinone ring, can act as the nucleophile in an aza-Michael addition. If the substrate also contains a suitably positioned electrophilic group (like an ester), the newly formed amine adduct can undergo an intramolecular cyclization to form a new heterocyclic ring. nih.gov This cascade process, combining an intermolecular Michael addition with an intramolecular cyclization, is a highly efficient strategy for building complex molecular architectures from simple precursors. nih.gov

Electron Transfer and Deprotonation in Electrochemical Oxidation

The electrochemical oxidation of this compound is a process initiated by the transfer of an electron from the molecule to the anode, a key step that dictates the subsequent chemical transformations. This process has been studied, particularly in non-aqueous solvents like acetonitrile (B52724), revealing a mechanism that is sensitive to the reaction conditions, including the presence of a base and the substrate concentration.

A central feature of this electrochemical process is the formation of a cation-radical. Following the initial electron transfer, the resulting positively charged radical species undergoes a critical deprotonation step. Studies have shown that this deprotonation occurs at the N(2)-H position of the pyrazolidinone ring. The nature of the base responsible for this proton abstraction can vary. In the absence of an external base, a molecule of the starting material, this compound, can itself act as the proton acceptor.

The electrochemical oxidation of 1-phenylpyrazolidin-3-one, a closely related analogue, in acetonitrile has been shown to yield two primary products: 1-phenylpyrazolin-3-one and 3-anilino-N-[4-(3-oxopyrazolin-1-yl)phenyl]propionamide. rsc.org The formation of these products underscores the complex reaction cascade that follows the initial electron transfer and deprotonation. The proposed mechanism suggests that after deprotonation, the resulting neutral radical can undergo further oxidation or dimerization, leading to the observed products.

Below is a summary of the major products obtained from the controlled potential electrolysis of 1-phenylpyrazolidin-3-one in acetonitrile, which serves as a model for the reactivity of this compound.

| Product Name | Yield (%) |

| 1-Phenylpyrazolin-3-one | 75 |

| 3-Anilino-N-[4-(3-oxopyrazolin-1-yl)phenyl]propionamide | 20 |

Table 1: Products from the electrochemical oxidation of 1-phenylpyrazolidin-3-one in acetonitrile. rsc.org

Radical-Mediated Cascade Reaction Pathways

While the formation of radical intermediates in the electrochemical oxidation of this compound is established, the subsequent engagement of these radicals in well-defined cascade reactions is not extensively documented in the scientific literature. Cascade reactions, which involve a series of intramolecular bond-forming events initiated by a single event, are a powerful tool in synthetic chemistry for the rapid construction of complex molecular architectures.

In the context of this compound, the electrochemically generated radical primarily appears to undergo intermolecular reactions, such as dimerization, as evidenced by the formation of products like 3-anilino-N-[4-(3-oxopyrazolin-1-yl)phenyl]propionamide from the closely related 1-phenylpyrazolidin-3-one. rsc.org This dimerization process, while radical-mediated, does not fit the typical definition of a cascade reaction, which implies a sequence of intramolecular cyclizations or rearrangements.

The scientific literature contains numerous examples of radical-mediated cascade reactions involving other nitrogen-containing heterocyclic compounds. rsc.orgrsc.orgnih.gov These reactions often utilize photoredox catalysis or other methods to generate the initial radical, which then triggers a series of cyclization events to build intricate polycyclic systems. However, specific examples of such cascade pathways originating from the this compound radical remain elusive in the reviewed literature.

Therefore, while the potential for the radical intermediate of this compound to participate in cascade reactions exists, this area of its chemical reactivity appears to be underexplored. Further research would be necessary to delineate the conditions under which this radical could be channeled into intramolecular cascade pathways, potentially leading to the synthesis of novel and structurally complex heterocyclic frameworks.

Computational and Spectroscopic Insights into 5 Phenylpyrazolidin 3 One Structure and Reactivity

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed characterization of 5-Phenylpyrazolidin-3-one, providing critical insights into its molecular structure, the presence of specific functional groups, and the subtle interplay of its tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering detailed information at the atomic level. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H, ¹³C, and ¹⁵N NMR spectra, researchers can confirm the molecular framework and investigate the dynamic equilibrium between its different tautomeric forms.

The existence of tautomerism in pyrazolidinone and pyrazolone (B3327878) systems is well-documented, with the compound potentially existing in CH, OH, and NH forms. researchgate.netresearchgate.netresearchgate.net The predominant tautomer can be influenced by factors such as the solvent, temperature, and concentration. researchgate.netfu-berlin.de In non-polar solvents like CDCl₃, the CH-tautomer is often favored for related pyrazolones, while polar solvents like DMSO tend to stabilize the NH-tautomer. researchgate.netresearchgate.net

¹H NMR: The proton NMR spectrum provides key signals for the phenyl group protons, typically in the aromatic region (around 7-8 ppm), and the protons on the pyrazolidine (B1218672) ring. The chemical shifts of the N-H and C-H protons are particularly sensitive to the tautomeric form and solvent environment. encyclopedia.pubchemicalbook.com

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying the carbon skeleton. The chemical shift of the carbonyl carbon (C=O) is highly indicative of the electronic environment and can help differentiate between tautomers. nih.govyoutube.com Quaternary carbons, such as the one attached to the phenyl group and the carbonyl carbon, often show weaker signals. youtube.com

¹⁵N NMR: ¹⁵N NMR, despite its lower natural abundance, offers direct insight into the nitrogen environments. The chemical shifts of the two nitrogen atoms in the pyrazolidine ring change significantly depending on whether they are part of an amine or imine-like structure, and whether they are protonated, making this technique powerful for tautomerism studies. researchgate.netnih.gov

The combined use of these NMR techniques, often at varying temperatures, allows for the determination of tautomeric equilibrium constants. fu-berlin.de

Table 1: Representative NMR Chemical Shift Data for Pyrazolidinone/Pyrazolone Derivatives Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. This table provides typical ranges based on related structures.

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Phenyl (Ar-H) | 7.0 - 8.0 | Complex multiplet |

| CH₂ (ring) | ~2.5 - 3.5 | ||

| NH | Variable, often broad | Position is solvent and concentration dependent | |

| ¹³C | C=O (Carbonyl) | 170 - 180 | Shift varies with tautomeric form (amide vs. ketone) |

| Phenyl (Ar-C) | 115 - 140 | ||

| C5 (CH-Ph) | ~50 - 60 | ||

| C4 (CH₂) | ~30 - 40 | ||

| ¹⁵N | N1 | Variable | Highly sensitive to tautomerism and solvent effects researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

The IR spectrum of this compound is characterized by several key absorption bands:

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group is typically observed in the region of 1650-1720 cm⁻¹. The exact position can provide clues about the ring strain and electronic environment, distinguishing it from a simple acyclic ketone or amide. utdallas.edulibretexts.org

N-H Stretching: The N-H stretching vibration of the secondary amide (or amine in a tautomeric form) usually appears as a medium to strong band in the range of 3100-3500 cm⁻¹. utdallas.edu Its broadness can indicate hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl group are found just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrazolidine ring appears just below 3000 cm⁻¹. vscht.cz

C-N Stretching: This vibration typically occurs in the fingerprint region, between 1000-1350 cm⁻¹.

Aromatic C=C Bending: Out-of-plane (oop) bending vibrations for the monosubstituted phenyl group give rise to strong bands in the 690-770 cm⁻¹ region. libretexts.orgvscht.cz

Table 2: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group | Intensity |

|---|---|---|---|

| 3100 - 3500 | N-H stretch | Secondary Amide/Amine | Medium-Strong |

| > 3000 | C-H stretch | Aromatic | Medium-Weak |

| < 3000 | C-H stretch | Aliphatic | Medium-Weak |

| 1650 - 1720 | C=O stretch | Amide/Ketone | Strong |

| 1585 - 1600 | C=C stretch | Aromatic Ring | Medium |

| 1400 - 1500 | C=C stretch | Aromatic Ring | Medium |

Electronic Absorption Spectroscopy for Tautomeric Form Determination

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, measures the absorption of light by a molecule as a function of wavelength, corresponding to electronic transitions between molecular orbitals. wikipedia.orgmsu.edu This technique is particularly useful for studying conjugated systems and can be employed to investigate the tautomeric equilibrium of this compound.

The different tautomers (CH, OH, NH) possess distinct electronic structures and levels of conjugation, which results in different absorption maxima (λ_max). researchgate.net For instance, the OH-tautomer, which has a pyrazole-like aromatic ring, is expected to have a different absorption profile compared to the CH-tautomer (a pyrazolone) or the NH-tautomer (a pyrazolidinone).

By measuring the UV-Vis spectra in solvents of varying polarity, one can observe shifts in the absorption bands. researchgate.net These shifts can indicate which tautomer is stabilized by a particular solvent, providing evidence for the predominant form in solution. documentsdelivered.com For example, studies on related 1,3-diphenyl-pyrazol-5-one have shown distinct spectral differences between the CH- and OH-tautomers in solvents like cyclohexane (B81311) and ethanol. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Phenylpyrazolone Tautomers Note: Data is based on analogous compounds and illustrates the principle. Actual λ_max values for this compound may differ.

| Tautomer | Solvent | Typical λ_max (nm) | Reference |

|---|---|---|---|

| CH-form | Cyclohexane | ~250 | researchgate.net |

X-ray Diffraction for Crystal Structure Analysis

X-ray diffraction on single crystals provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. muni.cz This technique is unambiguous in determining which tautomer exists in the crystal lattice and provides exact bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

For pyrazolone derivatives, X-ray crystallography has been crucial in confirming the structures of different tautomers in the solid state. fu-berlin.dersc.org The analysis would reveal the geometry of the five-membered ring, the planarity of the system, and the specific hydrogen bonding network that stabilizes the crystal packing. For this compound, an X-ray structure would definitively establish the solid-state tautomer, likely the NH-form, by locating the hydrogen atom on one of the nitrogens and confirming a C=O double bond.

Table 4: Hypothetical Crystallographic Data for this compound Note: This table is illustrative of the type of data obtained from an X-ray diffraction experiment.

| Parameter | Example Value | Significance |

|---|---|---|

| Crystal System | Monoclinic | Describes the basic crystal shape |

| Space Group | P2₁/c | Defines the symmetry elements of the unit cell |

| a (Å) | 10.5 | Unit cell dimension |

| b (Å) | 5.4 | Unit cell dimension |

| c (Å) | 16.2 | Unit cell dimension |

| β (°) | 95.5 | Unit cell angle |

| Z | 4 | Number of molecules per unit cell |

Fluorescence Spectroscopy and Solvatochromic Effects

Fluorescence spectroscopy measures the light emitted from a molecule after it has been excited to a higher electronic state. This technique provides information about the electronic structure of the excited state. When the emission wavelength changes with the polarity of the solvent, this phenomenon is known as solvatochromism. d-nb.info

Positive solvatochromism, a red-shift (to longer wavelengths) in emission with increasing solvent polarity, indicates that the excited state has a larger dipole moment than the ground state. nih.govnih.gov This is common in "push-pull" systems where intramolecular charge transfer (ICT) occurs upon excitation. While this compound is not a classic push-pull dye, the interaction of the phenyl ring and the amide group can lead to changes in electron distribution upon excitation.

Studying the solvatochromic behavior of this compound can provide insights into the nature of its lowest excited state and how it interacts with its solvent environment. The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference between absorption and emission maxima) with solvent polarity, allowing for the estimation of the change in dipole moment between the ground and excited states (Δμ). nih.goveurjchem.com

Table 5: Illustrative Fluorescence and Solvatochromism Data Note: This table illustrates the expected trend for a compound exhibiting positive solvatochromism.

| Solvent | Polarity (ET(30)) | Emission λ_max (nm) | Stokes Shift (cm⁻¹) |

|---|---|---|---|

| Cyclohexane | 31.2 | 380 | 4500 |

| Dichloromethane | 41.1 | 405 | 5800 |

| Acetonitrile (B52724) | 46.0 | 415 | 6500 |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry methods, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. nih.gov These calculations can predict the relative stabilities of the different tautomers of this compound in the gas phase and in solution (using continuum solvent models like PCM). rsc.orgeurjchem.com

Computational studies can provide:

Optimized Geometries: Calculation of the lowest energy three-dimensional structures for each tautomer, including bond lengths and angles. researchgate.net

Relative Energies: Determination of the thermodynamic stability of each tautomer, helping to predict the equilibrium populations. rsc.org

Spectroscopic Properties: Prediction of NMR chemical shifts, IR vibrational frequencies, and electronic transition energies (UV-Vis spectra). Comparing these calculated values with experimental data helps to confirm structural assignments. researchgate.netresearchgate.net

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electronic structure and chemical reactivity.

For pyrazolone systems, theoretical calculations have been successfully used to corroborate that the relative stability of tautomers is highly dependent on the environment, with different forms being favored in the gas phase, non-polar solvents, and polar solvents. rsc.org

Table 6: Summary of Potential Computational Chemistry Findings

| Calculation Type | Information Obtained | Significance |

|---|---|---|

| Geometry Optimization (DFT) | Bond lengths, bond angles | Predicts the most stable 3D structure of each tautomer. |

| Frequency Calculation | Vibrational modes (IR) | Correlates with experimental IR spectra to confirm functional groups. |

| Relative Energy Calculation | ΔE (Tautomer Stability) | Predicts the most stable tautomer under specific conditions (gas, solvent). |

| GIAO/DFT | NMR Chemical Shifts | Aids in the assignment of complex NMR spectra. researchgate.net |

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the molecular structure and electronic characteristics of this compound. Through DFT calculations, researchers can determine the most energetically stable three-dimensional arrangement of the molecule, a process known as structural optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy geometry is achieved. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. rsc.org

DFT methods, such as those employing the B3LYP functional with a basis set like 6-311++G(d,p), are commonly used to perform these optimizations. researchgate.net These calculations are not limited to the isolated molecule in the gas phase; they can also incorporate the influence of different solvents by using continuum models like the Polarizable Continuum Model (PCM), which is crucial for understanding the molecule's behavior in a solution. ijpcbs.com

Beyond structural parameters, DFT is instrumental in elucidating the electronic properties of this compound. Key insights are derived from the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally implies higher reactivity.

Furthermore, DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net Analysis of the partial densities of states can reveal the orbital character and hybridization of different atoms within the molecule. rsc.org For instance, such analysis can determine the contribution of specific atomic orbitals, like those from carbon or sulfur in related heterocyclic systems, to the valence and conduction bands, which significantly influences the electronic band gap. rsc.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated) (Note: This data is illustrative of typical DFT output.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C3=O | 1.23 Å |

| N1-N2 | 1.39 Å | |

| N1-C5 | 1.47 Å | |

| C4-C5 | 1.54 Å | |

| C5-C(phenyl) | 1.51 Å | |

| Bond Angle | N2-N1-C5 | 112.5° |

| N1-C5-C4 | 103.0° | |

| C3-N2-N1 | 110.8° | |

| Dihedral Angle | H-N1-C5-H | 15.2° |

Prediction of Optimal Substituents and Reaction Rate Enhancements

Computational chemistry, particularly DFT, enables the systematic prediction of how different chemical substituents on the this compound scaffold can modulate its reactivity and enhance reaction rates. By creating in silico models of various derivatives, researchers can evaluate the electronic and steric effects of substituents without synthesizing each compound.

The process involves computationally attaching various functional groups—such as electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃)—to different positions on the phenyl ring or the pyrazolidinone core. For each derivative, DFT calculations can determine global reactivity descriptors. These descriptors include chemical potential, hardness, and electrophilicity index, which provide a quantitative measure of the molecule's reactivity. ijpcbs.com For example, studies on related pyrazolone structures have shown that the CH tautomeric form is more electrophilic than the OH or NH forms, a property that would be influenced by substituents. ijpcbs.com

The effect of a substituent can be correlated with established parameters like the Hammett constant. semanticscholar.org A positive correlation might indicate that electron-withdrawing groups enhance a particular reaction, while a negative correlation would suggest that electron-donating groups are favorable. This approach allows for the rational design of molecules with tailored reactivity. For instance, if a reaction's rate-determining step involves nucleophilic attack on the pyrazolidinone ring, substituents that increase the ring's electrophilicity would be predicted to enhance the reaction rate. Computational models can predict these trends, guiding synthetic efforts toward the most promising candidates and accelerating the discovery of derivatives with desired properties. semanticscholar.org

Analysis of Tautomeric Equilibrium and Proton Transfer Mechanisms

Pyrazolidinones, including this compound, can exist in different tautomeric forms, which are isomers that rapidly interconvert through the migration of a proton. The primary tautomers for this class of compounds are the CH, NH, and OH forms. Understanding the equilibrium between these forms is crucial as it dictates the molecule's structure, reactivity, and biological interactions. ijpcbs.comresearchgate.net

DFT calculations are highly effective for studying this tautomerism. By calculating the total energy of each tautomer, researchers can predict their relative stabilities and thus their populations at equilibrium. ijpcbs.com Studies on analogous N-substituted pyrazolones have demonstrated that the CH form is often the most stable in the gas phase and in nonpolar solvents, while polar solvents can shift the equilibrium to favor the NH or OH forms. ijpcbs.com

The mechanism of proton transfer between tautomers is investigated by locating the transition state (TS) structure for the reaction. The energy difference between the reactant and the transition state represents the activation energy barrier for the proton transfer. researchgate.net A low energy barrier indicates a rapid interconversion. For similar heterocyclic systems, it has been shown that the energy barrier for proton transfer is influenced by the solvent, with polar solvents often facilitating the process. researchgate.net Computational analysis can map the entire potential energy surface of the transfer, revealing whether the proton transfer is a direct intramolecular process or mediated by solvent molecules. semanticscholar.org

Table 2: Calculated Relative Energies and Equilibrium Data for Pyrazolone Tautomers (Based on findings for 3-methyl-1-phenyl-pyrazolone, analogous to this compound) ijpcbs.com

| Tautomer | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Water) (kcal/mol) | Molar Fraction (Gas Phase) | Molar Fraction (Water) |

| CH | 0.00 | 0.00 | ~1.00 | 0.89 |

| NH | 8.35 | 1.19 | < 0.01 | 0.11 |

| OH | 12.01 | 4.88 | < 0.01 | < 0.01 |

These calculations show that while the CH form is dominant, the presence of a polar solvent like water significantly stabilizes the NH form, increasing its population at equilibrium. ijpcbs.com

Non-Empirical Calculations of NMR Coupling Constants

Non-empirical, or ab initio, calculations provide a powerful method for predicting Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts and spin-spin coupling constants, from first principles. These theoretical predictions are invaluable for confirming the structure and stereochemistry of molecules like this compound. nih.gov

Methods such as the Second-Order Polarization Propagator Approach (SOPPA) and DFT-based methods using functionals like GIAO (Gauge-Including Atomic Orbital) are employed to calculate NMR parameters. researchgate.netnih.gov The process involves first obtaining an accurate, optimized molecular geometry (as described in 4.2.1), which is then used as the input for the NMR calculation.

The calculated coupling constants, such as one-bond ¹J(C,H), two-bond ²J(N,H), or three-bond ³J(H,H), can be directly compared with experimentally measured values. A strong agreement between the calculated and experimental data provides robust evidence for the proposed molecular structure and tautomeric form. researchgate.net For example, in related heterocyclic systems, calculated ¹³C-¹³C coupling constants have been used to unambiguously assign the configuration at a C=N bond. nih.gov Similarly, long-range ¹H-¹³C and ¹H-¹⁵N coupling constants are sensitive to the molecule's structure and can be used to distinguish between different isomers or tautomers in solution. researchgate.net This computational approach is particularly useful when experimental data is ambiguous or when certain isomers are difficult to isolate and characterize. nih.gov

Molecular Modeling in Structure-Activity Relationship (SAR) Studies

Molecular modeling is a cornerstone of modern drug discovery and plays a pivotal role in establishing Structure-Activity Relationships (SAR). For this compound and its derivatives, SAR studies aim to understand how specific structural features influence a particular biological activity. nih.govnih.gov This knowledge is then used to design new, more potent, or selective compounds.

The process integrates various computational techniques. It begins with the generation of a library of virtual derivatives of this compound, each with a unique substitution pattern. The optimized 3D structure and electronic properties of each derivative are then calculated using methods like DFT. researchgate.net

These molecular descriptors are subsequently used in Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR attempts to find a mathematical correlation between the calculated properties (e.g., HOMO/LUMO energies, dipole moment, molecular shape, specific functional groups) and the experimentally measured biological activity (e.g., IC₅₀ value for enzyme inhibition). nih.gov A successful QSAR model can predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.govnih.gov

Molecular docking, another key modeling technique, can be used to predict how this compound derivatives bind to a biological target, such as an enzyme's active site. Docking simulations place the molecule into the binding site and score the interaction, predicting the binding affinity and preferred orientation. This provides a structural hypothesis for the observed activity, highlighting key interactions like hydrogen bonds or hydrophobic contacts that are essential for binding. nih.gov

Structure Activity Relationship Sar Studies of 5 Phenylpyrazolidin 3 One Derivatives

Principles of SAR in Pyrazolidinone Chemistry

The pharmacological activities of pyrazolidinone derivatives are intricately linked to their chemical structure, particularly their acidity and the nature of substituents on the heterocyclic ring. pharmacy180.com The dicarbonyl function at the 3rd and 5th positions of the pyrazolidinedione ring, for instance, enhances the acidity of the hydrogen atom at the 4th position, a feature closely tied to their anti-inflammatory activity. pharmacy180.com

Key principles of SAR in pyrazolidinone chemistry include:

Acidity at the 4th position: The acidity of the proton at the C4 position is a critical determinant of anti-inflammatory activity. Decreasing or eliminating this acidity, for example, by substituting the hydrogen with a methyl group, abolishes this activity. pharmacy180.com Conversely, excessively increasing the acidity can lead to a decrease in anti-inflammatory effects and an increase in other properties like the uricosuric effect. pharmacy180.com